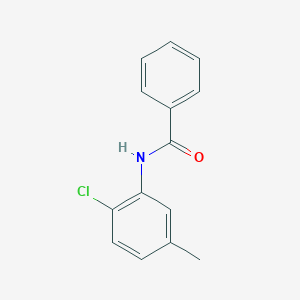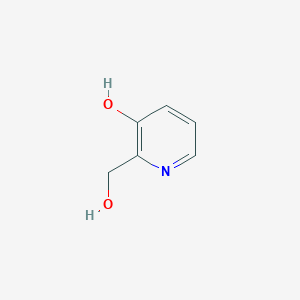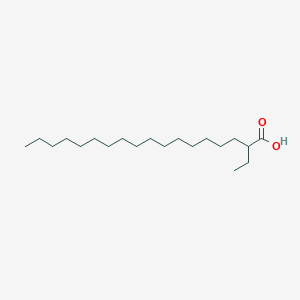![molecular formula C18H16Cl4O2 B082974 2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol CAS No. 13168-35-9](/img/structure/B82974.png)
2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol, also known as CP 55,940, is a synthetic cannabinoid that was first synthesized in 1974. It is a potent agonist of the cannabinoid receptors and has been extensively studied for its potential therapeutic applications.
Mechanism Of Action
2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 is a potent agonist of the cannabinoid receptors, CB1 and CB2. It binds to these receptors and activates them, leading to a range of physiological effects. CB1 receptors are primarily found in the central nervous system, while CB2 receptors are primarily found in peripheral tissues, including immune cells. Activation of these receptors leads to a range of effects, including pain relief, anti-inflammatory effects, and modulation of immune function.
Biochemical And Physiological Effects
2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 has been shown to have a range of biochemical and physiological effects. It has been shown to have potent analgesic effects in animal models of pain, and has been studied for its potential use in the treatment of chronic pain. Additionally, 2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 has been shown to have anti-inflammatory effects, and has been studied for its potential use in the treatment of inflammatory disorders, such as rheumatoid arthritis. 2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 has also been shown to have anti-tumor effects, and has been studied for its potential use in the treatment of various types of cancer.
Advantages And Limitations For Lab Experiments
2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 has several advantages as a tool in laboratory experiments. It is a potent agonist of the cannabinoid receptors, and has been extensively studied for its effects on various physiological processes. Additionally, it is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, there are also limitations to its use. 2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 is a synthetic compound, and its effects may not accurately reflect those of endogenous cannabinoids. Additionally, it has been shown to have potential side effects, including changes in blood pressure and heart rate.
Future Directions
There are several potential future directions for research on 2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940. One area of interest is its potential use in the treatment of neurological disorders, such as multiple sclerosis and epilepsy. Additionally, there is ongoing research into the use of 2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 as a tool in the study of the endocannabinoid system and its role in various physiological processes. Finally, there is ongoing research into the development of synthetic cannabinoids with improved therapeutic profiles, including reduced side effects and improved efficacy.
Synthesis Methods
2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 can be synthesized using several methods, including the reaction of 4-chloro-3-methylphenol with cyclohexanone in the presence of sodium hydroxide and the reaction of 3,5-dichloro-4-hydroxybenzoyl chloride with cyclohexanone in the presence of triethylamine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Scientific Research Applications
2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 has been extensively studied for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anti-tumor agent. It has also been studied for its potential use in the treatment of neurological disorders, such as multiple sclerosis and epilepsy. Additionally, 2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol 55,940 has been used as a tool in the study of the endocannabinoid system and its role in various physiological processes.
properties
CAS RN |
13168-35-9 |
|---|---|
Product Name |
2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol |
Molecular Formula |
C18H16Cl4O2 |
Molecular Weight |
406.1 g/mol |
IUPAC Name |
2,6-dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol |
InChI |
InChI=1S/C18H16Cl4O2/c19-12-6-10(7-13(20)16(12)23)18(4-2-1-3-5-18)11-8-14(21)17(24)15(22)9-11/h6-9,23-24H,1-5H2 |
InChI Key |
ANLICCDGDIUHJE-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C2=CC(=C(C(=C2)Cl)O)Cl)C3=CC(=C(C(=C3)Cl)O)Cl |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=C(C(=C2)Cl)O)Cl)C3=CC(=C(C(=C3)Cl)O)Cl |
Other CAS RN |
13168-35-9 |
synonyms |
2,6-dichloro-4-[1-(3,5-dichloro-4-hydroxy-phenyl)cyclohexyl]phenol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




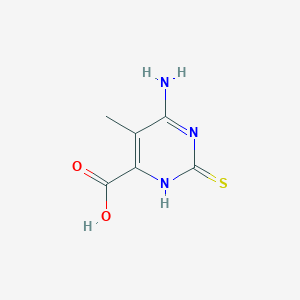

![12-Chloro-7,12-dihydrobenzo[a]phenarsazine](/img/structure/B82898.png)
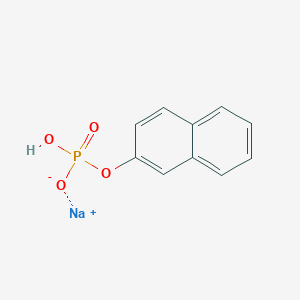
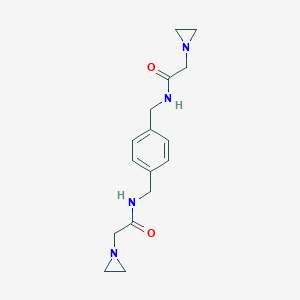
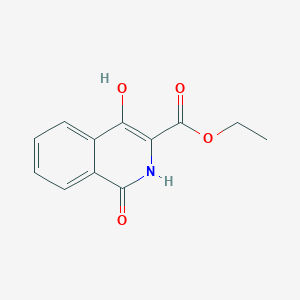

![(6R,7R)-3-(Acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc](/img/structure/B82908.png)

